molecular formula C10H14N2 B12364180 3-Methyl-4-phenylpyrazolidine

3-Methyl-4-phenylpyrazolidine

Katalognummer: B12364180
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: UBAROIJHRYWEHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-phenylpyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenylpyrazolidine typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation of phenylhydrazine with 3-methyl-2-butanone under acidic conditions, followed by cyclization to form the pyrazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4-phenylpyrazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolidines and pyrazolidinediones, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as analgesics and anti-inflammatory agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Wirkmechanismus

The mechanism of action of 3-Methyl-4-phenylpyrazolidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Diphenylpyrazolidine: Known for its anti-inflammatory properties.

    4-Phenyl-3-pyrazolidinone: Used in the synthesis of various pharmaceuticals.

    1-Phenyl-3-methylpyrazolidine: Studied for its potential as an analgesic.

Uniqueness

3-Methyl-4-phenylpyrazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H14N2

Molekulargewicht

162.23 g/mol

IUPAC-Name

3-methyl-4-phenylpyrazolidine

InChI

InChI=1S/C10H14N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI-Schlüssel

UBAROIJHRYWEHO-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CNN1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.